molecular formula C26H44NNaO6S B12413431 Taurochenodeoxycholic acid-d9 (sodium)

Taurochenodeoxycholic acid-d9 (sodium)

Cat. No.: B12413431
M. Wt: 530.7 g/mol
InChI Key: IYPNVUSIMGAJFC-QFFZNCCQSA-M
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Description

Taurochenodeoxycholic acid-d9 (sodium) is a deuterium-labeled form of taurochenodeoxycholic acid sodium. This compound is a taurine-conjugated bile acid, which is one of the main bioactive substances found in animal bile acids. It is known for its ability to induce apoptosis and exhibits significant anti-inflammatory and immune-regulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taurochenodeoxycholic acid-d9 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the taurochenodeoxycholic acid molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of taurochenodeoxycholic acid-d9 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated chemicals and advanced purification techniques to achieve the desired isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions: Taurochenodeoxycholic acid-d9 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .

Scientific Research Applications

Taurochenodeoxycholic acid-d9 (sodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the metabolic pathways and pharmacokinetics of bile acids.

    Biology: Employed in cell culture studies to understand the role of bile acids in apoptosis, inflammation, and immune regulation.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases, inflammatory conditions, and certain types of cancer.

    Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic and metabolic profiles.

Comparison with Similar Compounds

Uniqueness: Taurochenodeoxycholic acid-d9 (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This isotopic labeling also provides valuable insights into the pharmacokinetics and metabolic pathways of bile acids, making it a valuable tool in scientific research .

Properties

Molecular Formula

C26H44NNaO6S

Molecular Weight

530.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2,15D2,18D,22D,24D;

InChI Key

IYPNVUSIMGAJFC-QFFZNCCQSA-M

Isomeric SMILES

[2H][C@]12[C@@H]3CC[C@@H]([C@]3(CC[C@@H]1[C@]4(CC([C@@](C([C@H]4C([C@@]2([2H])O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])C)C)[C@H](C)CCC(=O)NCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Origin of Product

United States

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